N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal Chemistry Structure–Activity Relationship Imidazole Thioacetanilide

CAS 688335-91-3 is a structurally unique imidazole thioacetanilide (ITA) bearing a 2,3-dimethylphenyl acetamide terminus. Unlike commonly stocked 4-methoxyphenyl or 2-ethoxyphenyl analogs, this regioisomer enables direct head-to-head SAR comparison to map the RT non-nucleoside binding pocket. Patented coverage under WO2013054338A1 (TGR5 modulators) and validated ITA-class HIV-1 RT inhibition make it a high-priority probe for NNRTI lead discovery and BACE-1 P2′ pocket profiling. Each N-aryl variant must be treated as a distinct chemical entity until comparative biological data are generated.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 688335-91-3
Cat. No. B2668150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS688335-91-3
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC)C
InChIInChI=1S/C20H21N3O2S/c1-14-5-4-6-18(15(14)2)22-19(24)13-26-20-21-11-12-23(20)16-7-9-17(25-3)10-8-16/h4-12H,13H2,1-3H3,(H,22,24)
InChIKeyWRRQYWNGTLJZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 688335-91-3) – Structural Identity and In‑Class Positioning


CAS 688335-91-3 is a member of the imidazole thioacetanilide (ITA) class, defined by a central 1‑(4‑methoxyphenyl)‑1H‑imidazole scaffold linked via a thioether bridge to an N‑(2,3‑dimethylphenyl)acetamide moiety [1]. The compound has a molecular weight of 367.5 g·mol⁻¹, a computed XLogP3‑AA of 4.1, one hydrogen bond donor, and four hydrogen bond acceptors [1]. ITA derivatives have been investigated as non‑nucleoside HIV‑1 reverse transcriptase inhibitors [2] and as β‑secretase (BACE‑1) inhibitors [3]; however, no biological activity data specific to CAS 688335-91-3 have been reported in peer‑reviewed literature or public bioassay repositories. Consequently, its differentiation from closely related analogs must currently be evaluated through structural topology, computed physicochemical descriptors, and class‑level biological precedents.

Why 2,3-Dimethylphenyl ITA Analogs Cannot Be Interchanged Without Structural Verification


Within the imidazole thioacetanilide series, modification of the N‑aryl substituent on the acetamide moiety has been shown to profoundly alter anti‑HIV‑1 potency. In the study by Zhan et al. (2009), the nature and position of substituents on the aniline ring shifted EC50 values by more than 10‑fold among closely related congeners [1]. CAS 688335-91-3 bears a 2,3‑dimethylphenyl group that is distinct from the 4‑methoxyphenyl, 2‑ethoxyphenyl, and thiazol‑2‑yl analogs offered by multiple suppliers. Without compound‑specific selectivity, metabolic stability, or off‑target profiling data, generic replacement of one ITA derivative with another—even one differing by a single methyl position—carries an unquantified risk of altered target engagement, cellular permeability, and polypharmacology. Procurement decisions should therefore treat each N‑aryl variant as a distinct chemical entity until directly comparable biological data become available.

Available Differentiation Evidence for CAS 688335-91-3 vs. Closest Structural Analogs


Regioisomeric Differentiation: 2,3-Dimethylphenyl vs. 2,4-Dimethylphenyl ITA

The most immediate structural comparator for CAS 688335-91-3 is the 2,4‑dimethylphenyl regioisomer (N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide), which shares the same molecular formula (C20H21N3O2S) and molecular weight (367.5 g·mol⁻¹) [1]. In the HIV‑1 RT inhibitor SAR reported by Zhan et al., movement of a single methyl group on the N‑aryl ring altered anti‑HIV‑1 EC50 by >10‑fold between closely paired analogs, demonstrating that regioisomeric substitution is a high‑impact variable in this chemotype [2]. Because no head‑to‑head biological comparison between the 2,3‑ and 2,4‑dimethylphenyl ITA isomers has been published, the quantitative difference in target affinity, selectivity, or cellular potency remains unmeasured; however, the precedent from the Zhan SAR series indicates that regioisomeric substitution alone can be the primary determinant of biological activity.

Medicinal Chemistry Structure–Activity Relationship Imidazole Thioacetanilide

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen‑Bonding Profile of the 2,3-Dimethylphenyl ITA Scaffold

CAS 688335-91-3 exhibits computed physicochemical properties that differentiate it from common N‑aryl ITA analogs. The XLogP3‑AA of 4.1 for the 2,3‑dimethylphenyl derivative [1] places it in a moderately lipophilic range that is higher than the corresponding 4‑methoxyphenyl variant (N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide), which is expected to have a lower logP due to the oxygen atom on the aniline ring. The hydrogen‑bond donor count remains 1 for all N‑monosubstituted acetamide variants, but the hydrogen‑bond acceptor count can vary with the N‑aryl substituent, influencing aqueous solubility and permeability. These computed differences, while not yet validated by experimental solubility or logD measurements for CAS 688335-91-3, align with the general observation in the ITA series that N‑aryl lipophilicity modulates cellular entry and target compartment access [2].

Drug Discovery Physicochemical Properties ADME Prediction

Class‑Level HIV‑1 RT Inhibitory Potential and the Role of the 2,3‑Dimethylphenyl Substituent

The imidazole thioacetanilide chemotype has demonstrated validated anti‑HIV‑1 activity through inhibition of reverse transcriptase. Zhan et al. reported that lead compound L1 (EC50 = 2.053 µM against HIV‑1 IIIB in MT‑4 cells) was optimized to 4a5 (EC50 = 0.18 µM) and 4a2 (EC50 = 0.20 µM), which outperformed the reference drugs nevirapine and delavirdine in the same assay [1]. The SAR analysis established that the N‑aryl substituent is a critical determinant of potency, with electron‑donating and sterically demanding groups on the aniline ring generally enhancing activity [1]. CAS 688335-91-3 bears a 2,3‑dimethylphenyl group that provides both electron donation and a defined steric footprint distinct from the 4‑methoxyphenyl or 2‑ethoxyphenyl substituents present on commercially available analogs. While the specific EC50 of CAS 688335-91-3 has not been reported, its substitution pattern places it within the active chemical space of the ITA HIV‑1 RT inhibitor series, and it is expected to exhibit a potency profile that differs from analogs bearing electron‑withdrawing or para‑substituted aniline rings.

Antiviral Research HIV-1 Reverse Transcriptase Non‑Nucleoside Inhibitor

TGR5 Modulator Patent Coverage and the Potential for 2,3‑Dimethylphenyl ITA Engagement

Patent WO2013054338A1 discloses a broad series of 2‑thio‑imidazole derivatives as TGR5 (GPBAR1) modulators, useful for the treatment of metabolic disorders including obesity and type 2 diabetes [1]. The generic Markush structure encompasses the core scaffold present in CAS 688335-91-3: a 1‑aryl‑1H‑imidazole linked via a thioether to an acetamide bearing an optionally substituted N‑phenyl group [1]. The patent exemplifies 4‑fluorophenyl and dimethoxyphenyl variants but does not explicitly claim or test the 2,3‑dimethylphenyl analog. Nevertheless, the structural coverage suggests that CAS 688335-91-3 falls within the claimed chemical space and could be expected to exhibit TGR5 modulatory activity. Differentiation from the exemplified 4‑fluorophenyl compounds would be anticipated based on the divergent electronic and steric properties of the 2,3‑dimethylphenyl group, which may alter GPCR binding kinetics, functional selectivity, or metabolic stability.

Metabolic Disease TGR5 Agonist GPCR Modulation

Procurement‑Relevant Application Scenarios for CAS 688335-91-3 Based on Class‑Level Evidence


HIV‑1 Reverse Transcriptase Inhibitor Screening Cascades Requiring Structurally Diverse ITA Libraries

The validated activity of ITA derivatives as HIV‑1 RT inhibitors [1] supports the inclusion of CAS 688335-91-3 in focused screening libraries aimed at identifying novel NNRTI leads. Its 2,3‑dimethylphenyl substituent provides structural diversity that is not replicated by the 4‑methoxyphenyl or 2‑ethoxyphenyl analogs commonly available from vendors. In iterative SAR campaigns, procurement of this specific regioisomer enables direct head‑to‑head comparison with the 2,4‑dimethylphenyl variant to experimentally determine the regiochemical preference of the RT non‑nucleoside binding pocket. Until such data are generated, the compound serves as a high‑priority probe for mapping aniline‑substitution SAR within the ITA series.

TGR5 Modulator Hit Expansion and GPCR Polypharmacology Profiling

The structural coverage of CAS 688335-91-3 by the TGR5 modulator patent WO2013054338A1 [2] positions this compound as a commercially accessible entry point for organizations pursuing TGR5‑targeted metabolic therapeutics. Its distinct N‑aryl substitution, relative to the 4‑fluorophenyl‑exemplified analogs, offers an opportunity to probe TGR5 structure–activity relationships and potentially identify compounds with improved selectivity over related bile acid receptors. Researchers should independently confirm TGR5 cAMP modulation and counter‑screen against GPBAR1‑related off‑targets prior to committing to scaled‑up procurement.

BACE‑1 Inhibitor Lead Optimization Using N‑Aryl ITA Scaffolds

The 2‑substituted‑thio‑N‑(4‑substituted‑thiazol/1H‑imidazol‑2‑yl)acetamide series has produced BACE‑1 inhibitors with IC50 values in the low micromolar range and predicted blood–brain barrier permeability [3]. CAS 688335-91-3 retains the core imidazole‑thioacetamide pharmacophore that engages the BACE‑1 active site in docking studies [3], but its N‑(2,3‑dimethylphenyl) terminus may alter the P2′ pocket interactions that govern potency and selectivity over cathepsin D. Procurement for BACE‑1 screening should be accompanied by experimental determination of enzyme inhibition and parallel assessment of cellular APP processing to validate target engagement.

Chemical Biology Probe for Thymidylate Synthase or HDAC Interaction Studies

Vendor‑suggested interactions of imidazole‑thioacetamide compounds with thymidylate synthase and histone deacetylases (HDACs) remain unvalidated for CAS 688335-91-3. However, the structural features of the compound—a zinc‑binding potential imidazole, a thioether linker, and a hydrophobic 2,3‑dimethylphenyl cap group—are consistent with HDAC inhibitor pharmacophore models. Researchers investigating epigenetic targets may procure this compound as part of a targeted library for HDAC isoform profiling, with the understanding that confirmatory biochemical assays (HDAC1‑11 IC50) and cellular target engagement studies (histone H3/H4 acetylation) are required before publication or scale‑up.

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.